molecular formula C9H12BNO4 B1667466 Boronophenylalanine B-10 CAS No. 80994-59-8

Boronophenylalanine B-10

Cat. No. B1667466
CAS RN: 80994-59-8
M. Wt: 208.21 g/mol
InChI Key: NFIVJOSXJDORSP-QMMMGPOBSA-N
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Description

Boronophenylalanine B-10, also known as BPA, is a boron delivery agent used in boron-neutron capture therapy (BNCT) for metastatic melanomas and other tumors . BNCT is a therapeutic modality for malignant tumors that uses the nuclear capture and fission reactions that occur when boron-10 (10B) is irradiated with neutron beams .


Molecular Structure Analysis

The molecular formula of Boronophenylalanine B-10 is C9H12BNO4 . Its average mass is 208.209 Da and its monoisotopic mass is 208.089569 Da .


Chemical Reactions Analysis

Boronophenylalanine B-10 is involved in the nuclear capture and fission reactions that occur when boron-10 is irradiated with neutron beams . These reactions produce alpha particles and lithium-7 nuclei, which can destroy cells containing boron-10 .


Physical And Chemical Properties Analysis

Boronophenylalanine B-10 has a molecular formula of C9H12BNO4 and an average mass of 208.209 Da . Its monoisotopic mass is 208.089569 Da .

Scientific Research Applications

BNCT Agent in Glioblastoma Multiforme

Boronophenylalanine (BPA) is a clinically approved agent for boron neutron capture therapy (BNCT) used in clinical trials for glioblastoma multiforme, melanoma, and liver metastases. Research supports the use of a 6-hour infusion of BPA, rather than a 2-hour infusion, for achieving higher levels of boron in brain tumor cells. This approach has been implemented in Phase II experimental trials in Sweden. The subcellular distribution of BPA in glioblastoma cells indicates that longer exposures to BPA can increase its accumulation, potentially impacting its effectiveness in BNCT (Chandra & Lorey, 2007).

PET-BNCT System for Malignant Glioma

Boronophenylalanine (10B-BPA) is considered a potential boron carrier for the treatment of malignant glioma. Studies using positron emission tomography (PET) have shown that the accumulation of 10B-BPA in tumor lesions is significant, suggesting its viability for targeted cancer treatment (Imahori et al., 1996).

BPA in Tumors Other Than Melanoma

BPA, traditionally used for delivering boron to melanoma tissue in BNCT, has also shown the capability of delivering therapeutic amounts of boron to non-melanoma tumors. This includes the KHJJ murine mammary tumor, GS-9L rat glioma, and human U-87 MG glioma xenograft, indicating its broader applicability in BNCT (Coderre et al., 1990).

Tumor Vasculature-Targeted 10B Delivery

Research on IF7-conjugated 10BPA, targeting tumor vasculature, reveals that this approach enhances 10B accumulation in tumors and suppresses tumor growth. This indicates that targeting strategies focused on tumor vasculature can potentially improve the delivery and efficacy of BPA in BNCT (Yoneyama et al., 2021).

In Vivo Detection and Imaging of BPA

The implementation of optimized 1H NMR techniques for the nonininvasive detection and imaging of BPA in laboratory animals offers a valuable tool for research. This method allows for the efficient detection of BPA, crucial for monitoring its distribution and concentration in BNCT applications (Bendel, Margalit & Salomon, 2005).

Radiobiology of BNCT

BPA plays a significant role in the radiobiological research of BNCT. Studies in normal and neoplastic tissues have evaluated the biological effectiveness of BPA in BNCT. Understanding the microdistribution of BPA and its interaction with other components in BNCT is crucial for optimizing therapeutic strategies for cancer treatment (Coderre & Morris, 1999).

Boron Delivery Agents for BNCT

The role of BPA as a boron delivery agent in BNCT has been extensively studied. Alongside sodium borocaptate (BSH), BPA has shown efficacy in treating high-grade gliomas and other tumors. Continuous research aims to optimize the delivery and dosing paradigms of BPA and BSH to improve clinical outcomes (Barth et al., 2018).

Enantioselective Synthesis of BPA

The development of a method for the enantioselective synthesis of 10B-enriched BPA highlights the ongoing efforts to enhance the efficiency and specificity of BPA for BNCT. Such advancements in chemical synthesis contribute to the optimization of boron carriers in cancer therapy (Hattori et al., 2008).

properties

IUPAC Name

(2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-ULMHTEDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230833
Record name Boronophenylalanine B-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronophenylalanine B-10

CAS RN

80994-59-8
Record name Boronophenylalanine B-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080994598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronophenylalanine B-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Borono-L-phenylalanine 10B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOROFALAN B-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963AI80S1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Hiratsuka, Y Mishima, Y Imajo, M Kono - Radiological Society of …, 1988 - inis.iaea.org
[en] The authors carried out a preclinical experiment on treatment of spontaneously occurring melanoma using B-10-para-boronophenylalanine (B-10 BPA) and also measured the …
Number of citations: 0 inis.iaea.org

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